Isonaamine C
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Overview
Description
Isonaamine C is a natural product found in Leucetta chagosensis with data available.
Scientific Research Applications
Quorum Sensing Inhibitors
Research has identified Isonaamine C as part of a group of alkaloids with potential as quorum sensing inhibitors (QSIs). A study conducted on Leucetta chagosensis Dendy, 1863, a type of sponge, revealed the presence of this compound along with other alkaloids. These compounds have been identified as inhibitors of the three quorum sensing pathways of Vibrio harveyi, highlighting their potential in anti-infective and anti-biofilm activities. This discovery emphasizes the importance of such secondary metabolites for the organisms producing them and the potential of marine resources for aquaculture needs (Mai et al., 2015).
Anti-Biofilm Activities
Another study exploring the design of triazole-based analogs of 2-aminoimidazole marine alkaloids, including naamine A and isonaamine A, found that these compounds can act as non-toxic inhibitors of biofilm development in Gram-negative bacteria. This work suggests potential applications in controlling bacterial biofilms, which are significant in medical and industrial contexts (Linares et al., 2011).
Synthetic Applications
In the realm of synthetic chemistry, the total synthesis of this compound has been achieved, starting from a 4,5-diiodoimidazole derivative. This synthesis process highlights the compound's structural complexity and the challenges in its chemical production. The successful synthesis of this compound opens avenues for further pharmacological research and potential industrial applications (Lima et al., 2011).
Properties
Molecular Formula |
C20H23N3O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C20H23N3O3/c1-24-17-7-4-14(5-8-17)12-23-13-16(22-20(23)21)10-15-6-9-18(25-2)19(11-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22) |
InChI Key |
NAVLFLWMOIRLJG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2N)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2N)CC3=CC(=C(C=C3)OC)OC |
Synonyms |
isonaamine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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